molecular formula C21H20N4O3 B11191780 benzo[d][1,3]dioxol-5-yl(4-(3-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone

benzo[d][1,3]dioxol-5-yl(4-(3-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone

Cat. No.: B11191780
M. Wt: 376.4 g/mol
InChI Key: AJXPQHZKOFODRC-UHFFFAOYSA-N
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Description

1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(3-PHENYL-1H-PYRAZOL-5-YL)PIPERAZINE is a complex organic compound that features a benzodioxole ring, a pyrazole ring, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(3-PHENYL-1H-PYRAZOL-5-YL)PIPERAZINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyrazole Ring: Pyrazoles are often synthesized via the reaction of hydrazines with 1,3-diketones.

    Coupling Reactions: The benzodioxole and pyrazole intermediates can be coupled with a piperazine derivative through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(3-PHENYL-1H-PYRAZOL-5-YL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(3-PHENYL-1H-PYRAZOL-5-YL)PIPERAZINE would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-Benzodioxole-5-carbonyl)-4-phenylpiperazine: Lacks the pyrazole ring.

    4-(3-Phenyl-1H-pyrazol-5-yl)piperazine: Lacks the benzodioxole ring.

    1-(2H-1,3-Benzodioxole-5-carbonyl)piperazine: Lacks both the pyrazole and phenyl groups.

Uniqueness

1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(3-PHENYL-1H-PYRAZOL-5-YL)PIPERAZINE is unique due to the combination of the benzodioxole, pyrazole, and piperazine rings, which might confer distinct biological activities and chemical properties compared to its simpler analogs.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

1,3-benzodioxol-5-yl-[4-(5-phenyl-1H-pyrazol-3-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H20N4O3/c26-21(16-6-7-18-19(12-16)28-14-27-18)25-10-8-24(9-11-25)20-13-17(22-23-20)15-4-2-1-3-5-15/h1-7,12-13H,8-11,14H2,(H,22,23)

InChI Key

AJXPQHZKOFODRC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NNC(=C2)C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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